molecular formula C12H8BrCl B1585676 3-Bromo-4'-chlorobiphenyl CAS No. 164334-69-4

3-Bromo-4'-chlorobiphenyl

Cat. No.: B1585676
CAS No.: 164334-69-4
M. Wt: 267.55 g/mol
InChI Key: HUHYFZSUBKNCJM-UHFFFAOYSA-N
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Description

3-Bromo-4’-chlorobiphenyl is an organic compound with the molecular formula C12H8BrCl. It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 3-position and a chlorine atom at the 4’-position.

Scientific Research Applications

3-Bromo-4’-chlorobiphenyl is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard data for 3-Bromo-4’-chlorobiphenyl were not found in the search results, related compounds like 3-Bromo-4-chlorobenzoic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4’-chlorobiphenyl can be synthesized through several methods. One common approach involves the reaction of 4’-chlorobiphenyl with bromine in the presence of a suitable catalyst. Another method includes the use of bromoethane and 4’-chlorobiphenyl under specific reaction conditions .

Industrial Production Methods: Industrial production of 3-Bromo-4’-chlorobiphenyl typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-chlorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction Reactions: Reduction of 3-Bromo-4’-chlorobiphenyl can lead to the formation of biphenyl derivatives with reduced halogen content.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed:

    Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation Products: Biphenyl carboxylic acids or other oxidized biphenyl derivatives.

    Reduction Products: Dehalogenated biphenyl compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-chlorobiphenyl involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    4-Bromo-4’-chlorobiphenyl: Similar structure but with different substitution pattern.

    3-Bromo-3’-chlorobiphenyl: Another biphenyl derivative with bromine and chlorine substitutions at different positions.

Uniqueness: 3-Bromo-4’-chlorobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other biphenyl derivatives may not be suitable .

Properties

IUPAC Name

1-bromo-3-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHYFZSUBKNCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373605
Record name 3-Bromo-4'-chloro-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164334-69-4
Record name 3-Bromo-4'-chloro-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is prepared in a manner analogous to that of Step D of Example 4, using 6.9 grams (0.044 mole) of 4-chlorophenylboronic acid (commercially available), 25.0 grams (0.100 mole) of 1,3-dibromobenzene, 0.2 gram (catalyst) of tetrakis(triphenylphosphine)palladium(0), 75 mL of aqueous 2M sodium carbonate, and 75 mL of toluene, yielding 3-(4-chlorophenyl)phenyl bromide.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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